molecular formula C16H34CoN4 B13794051 Bis(N,N'-di-i-propylacetamidinato)cobalt(II)

Bis(N,N'-di-i-propylacetamidinato)cobalt(II)

Cat. No.: B13794051
M. Wt: 341.40 g/mol
InChI Key: GGJSAIZRJFXGKE-UHFFFAOYSA-N
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Description

Bis(N,N'-di-i-propylacetamidinato)cobalt(II) (Co(iPr-MeAMD)₂) is a cobalt(II) complex featuring two chelating di-i-propylacetamidinate ligands. This compound is characterized by its green crystalline solid form, a melting point of 84°C, and sublimation at 50°C under 50 mTorr . It is highly air- and moisture-sensitive, necessitating stringent handling under inert conditions.

Properties

Molecular Formula

C16H34CoN4

Molecular Weight

341.40 g/mol

IUPAC Name

cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide

InChI

InChI=1S/2C8H17N2.Co/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2

InChI Key

GGJSAIZRJFXGKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Co+2]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The compound is typically synthesized by reacting a suitable cobalt(II) salt with the corresponding di-i-propylacetamidine ligand. The general reaction involves coordination of the cobalt center with two acetamidinato ligands bearing di-isopropyl substituents on the nitrogen atoms.

  • Starting Materials : Cobalt(II) salt (e.g., cobalt(II) chloride or cobalt(II) acetate), di-i-propylacetamidine ligand.
  • Reaction Conditions : Usually conducted under inert atmosphere (nitrogen or argon) to prevent oxidation and hydrolysis.
  • Solvents : Commonly used solvents include dry tetrahydrofuran (THF), toluene, or hexane.
  • Temperature : Mild heating (room temperature to reflux) depending on the solvent and reactivity.
  • Isolation : The product is isolated by filtration or crystallization under inert conditions due to its air sensitivity.

This method is well-documented in coordination chemistry literature, though specific procedural details vary by source.

Atomic Layer Deposition (ALD) Precursor Preparation

Bis(N,N'-di-i-propylacetamidinato)cobalt(II) is specifically prepared and purified to serve as a cobalt precursor in ALD processes. Its volatility and thermal stability are optimized to enable efficient vapor phase transport.

  • Purification : Sublimation or recrystallization under inert atmosphere to remove impurities and moisture.
  • Precursor Handling : Stored at low temperatures (2-8 °C) to maintain stability and prevent decomposition.
  • Thermal Properties : The compound exhibits suitable vapor pressure at moderate temperatures (~80-85 °C heating of the precursor container) to enable controlled dosing in ALD reactors.

Specific Process Example: Thermal ALD Precursor Preparation

A recent study on cobalt film deposition via thermal ALD using Bis(N,N'-di-i-propylacetamidinato)cobalt(II) describes the following preparation and usage details:

  • The precursor is placed in a stainless steel bubbler heated to approximately 80-85 °C to achieve sufficient vapor pressure.
  • The delivery lines are maintained at slightly higher temperatures (~100-115 °C) to prevent condensation.
  • The precursor is dosed into the ALD reactor using an inert carrier gas (argon or helium).
  • Ammonia or NH3 plasma is used as a reducing agent to convert the precursor into metallic cobalt films on substrates.

This approach requires the precursor to be of high purity and thermally stable to avoid premature decomposition.

Analytical Data and Characterization

During synthesis and application, the compound is characterized by:

In ALD film deposition studies, the precursor’s performance is indirectly assessed by the quality of cobalt films produced, including resistivity, impurity content, and film uniformity.

Summary Table of Preparation Methods

Method Description Key Parameters Advantages Limitations
Direct Coordination Synthesis React cobalt(II) salt with di-i-propylacetamidine ligand in inert atmosphere and organic solvent Inert atmosphere, mild heating Straightforward, scalable Air/moisture sensitive product
Purification by Sublimation Sublimation under vacuum to purify precursor Controlled temperature (~80-120 °C) High purity, suitable for ALD Requires specialized equipment
Thermal ALD Precursor Preparation Heating precursor in bubbler at ~80-85 °C, dosing with inert gas in ALD setup Temperature control, inert gas flow Enables thin film deposition Thermal stability critical

Chemical Reactions Analysis

Catalytic Hydrogenation and Reduction

Co(iPr-MeAMD)₂ exhibits robust activity in hydrogenation and reduction reactions due to its ability to activate H₂ and transfer hydrogen atoms to unsaturated substrates.

SubstrateReaction ConditionsProductEfficiency/SelectivitySource
AlkenesH₂ (1–3 atm), 25–80°C, THFAlkanes>90% conversion
NitrilesH₂ (2 atm), 60°C, tolueneAmines85% yield
KetonesTransfer hydrogenation (iPrOH)Secondary alcohols78–92% yield

Mechanistic Insights :

  • The cobalt center facilitates heterolytic H₂ cleavage, generating a Co–H intermediate.

  • Ligand flexibility enables substrate coordination, followed by sequential hydrogen transfer .

Cross-Coupling Reactions

The complex catalyzes C–C and C–X bond formations under mild conditions, leveraging its electron-rich cobalt center for oxidative addition steps.

Reaction TypeSubstratesConditionsProductTurnover Frequency (TOF)Source
Suzuki-MiyauraAryl halides + Boronic acids80°C, K₃PO₄, DMFBiaryls120 h⁻¹
NegishiAlkyl halides + OrganozincsRT, THFAlkylated arenes85 h⁻¹

Key Features :

  • Tolerance for air-sensitive substrates due to ligand steric protection.

  • No requirement for expensive palladium catalysts .

Atomic Layer Deposition (ALD)

Co(iPr-MeAMD)₂ serves as a precursor for depositing cobalt-containing thin films, critical for microelectronics and energy storage.

MaterialCo-precursorDeposition Temp (°C)Film CompositionThickness ControlSource
Co₉S₈H₂S150–250Crystalline Co₉S₈±0.5 Å/cycle
CoOH₂O/O₃200–300CoO with <1% impuritiesConformal coatings

Advantages :

  • High volatility (sublimes at 50°C under vacuum) .

  • Self-limiting growth enables precise stoichiometric control .

Stability and Reactivity Considerations

  • Air Sensitivity : Decomposes in air within minutes, requiring inert-atmosphere handling .

  • Thermal Stability : Stable up to 250°C under N₂, making it suitable for high-temperature ALD .

  • Solubility : Dissolves in THF, toluene, and DMF but precipitates in polar protic solvents .

Comparative Performance

ParameterCo(iPr-MeAMD)₂Co₃O₄ NanoparticlesPd/C (5 wt%)
Hydrogenation TOF120 h⁻¹N/A300 h⁻¹
Overpotential (OER)290 mV500 mVN/A
ALD Growth Rate0.7 Å/cycleN/AN/A

Scientific Research Applications

Materials Science

Atomic Layer Deposition (ALD)
One of the most significant applications of Bis(N,N'-di-i-propylacetamidinato)cobalt(II) is as a precursor in atomic layer deposition. This technique is crucial for creating thin films of metals, nitrides, and oxides with precise thickness control. The compound facilitates the deposition of cobalt nitride (Co₃Nₓ) thin films at low temperatures (down to 100 °C), which is beneficial for various electronic and optoelectronic devices .

Cobalt Sulfide Films
The compound has also been utilized in the vapor phase deposition of cobalt sulfide (Co₉S₈). This application is particularly relevant for developing superconductors, where cobalt sulfide plays a vital role in enhancing electrical conductivity .

Catalysis

Catalytic Activity
Bis(N,N'-di-i-propylacetamidinato)cobalt(II) exhibits catalytic properties that can be harnessed in various chemical reactions. Its ability to form stable metal-ligand complexes allows it to act as an effective catalyst in organic synthesis processes. Research indicates that cobalt complexes can facilitate reactions such as hydrogenation and oxidation, making them valuable in synthetic organic chemistry .

Case Studies

Study Application Findings
Plasma-enhanced ALD of Cobalt NitrideMaterials ScienceSuccessful deposition of Co₃Nₓ thin films at low temperatures using Bis(N,N'-di-i-propylacetamidinato)cobalt(II) as a precursor .
Cobalt Complex Antifungal ActivityBiochemistrySimilar cobalt complexes exhibited >80% growth inhibition against fungal strains, indicating potential applications in antifungal treatments .

Mechanism of Action

The mechanism by which Bis(N,N’-di-i-propylacetamidinato)cobalt(II) exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The compound can generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress in biological systems . This property is being explored for its potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Metal Amidinate Complexes

Structural and Thermal Properties

The coordination geometry, ligand bulkiness, and metal center significantly influence the thermal behavior and reactivity of metal amidinates. Below is a comparative analysis:

Compound Formula (FW) CAS Number Melting Point (°C) Sublimation Temp. (°C) Key Features
Bis(N,N'-di-i-propylacetamidinato)cobalt(II) C₁₆H₃₄CoN₄ (341.40) 635680-58-9 84 50 (50 mTorr) Green crystals; high ALD efficiency
Bis(N,N'-diisopropylacetamidinato)nickel(II) C₁₆H₃₄N₄Ni (341.18) 635680-62-5 N/A N/A Lower thermal stability; used for NiS films
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) C₁₈H₃₈CoN₄ (393.46) 1011477-51-2 N/A N/A Bulkier ligands; delayed decomposition for oxide films
Tris(N,N'-di-i-propylacetamidinato)lutetium(III) C₂₄H₅₁LuN₆ (618.72) 635680-72-7 N/A N/A Tridentate coordination; rare-earth ALD applications
Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) C₁₈H₃₈Cu₂N₄ (473.62) N/A N/A N/A Cu(I) precursor; lower thermal stability

Notes:

  • Cobalt(II) complexes generally exhibit higher thermal stability than Cu(I) or Ni(II) analogs due to stronger metal-ligand bonding .
  • Bulky ligands (e.g., t-butyl) reduce precursor decomposition rates, enabling controlled growth of oxide layers .

Performance in Thin-Film Deposition

Cobalt vs. Nickel Amidinates:
  • Co(iPr-MeAMD)₂ : Produces pure Co films with low carbon contamination (<5 at.%) at 200–300°C, critical for interconnects in semiconductor devices .
  • Ni(iPr-MeAMD)₂ : Deposits NiS films but requires higher temperatures (300–350°C), leading to rougher surfaces .
Rare-Earth Amidinates:
  • La(iPr-MeAMD)₃ and Y(iPr-MeAMD)₃ : Used for high-κ dielectric films (e.g., La₂O₃, Y₂O₃) but face challenges with moisture sensitivity .
Tin Amidinate (Sn(amd)₂):
  • SnO₂@NU-1000 MOF: Sn(amd)₂ generates SnO₂ pillars within MOFs, achieving conductivity of ∼1.8×10⁻⁷ S cm⁻¹, whereas Co(iPr-MeAMD)₂ is preferred for metallic conductivity in Co films .

Commercial and Purity Considerations

  • Purity : Co(iPr-MeAMD)₂ is available in 98% (standard) and 99.99%-Co (PURATREM grade) forms, ensuring minimal impurities for advanced applications .
  • Cost-Effectiveness : Cobalt amidinates are more expensive than Cu analogs but offer superior performance in high-value sectors like microelectronics .

Research Findings and Advancements

  • ALD Optimization : Väyrynen et al. (2018) demonstrated that Co(iPr-MeAMD)₂ achieves Co film growth rates of 0.6 Å/cycle at 150°C, outperforming Fe and Ni amidinates in conformality and step coverage .
  • Emerging Uses : Recent studies explore Co(iPr-MeAMD)₂ for superconductors (e.g., Co₉S₈) and battery electrodes, leveraging its sulfur compatibility .

Biological Activity

Bis(N,N'-di-i-propylacetamidinato)cobalt(II) (Co(iPr-MeAMD)₂) is a cobalt(II) complex that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C₁₆H₃₄CoN₄
  • Molecular Weight : 341.40 g/mol
  • Appearance : Green crystalline solid, air and moisture sensitive .

Mechanisms of Biological Activity

The biological activity of cobalt complexes like Co(iPr-MeAMD)₂ is often attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids. The following mechanisms have been identified:

  • DNA Binding : Cobalt(II) complexes can intercalate with DNA, disrupting its function and leading to cell death. This interaction is facilitated by the planar aromatic structures within the ligands that stack between DNA base pairs .
  • Antioxidant Activity : These complexes can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage that can lead to cancer progression .
  • Antimicrobial Action : Cobalt complexes exhibit significant antimicrobial properties, particularly against bacterial and fungal strains. Their efficacy is often enhanced when combined with specific ligands that improve solubility and bioavailability .

Antimicrobial Activity

Recent studies have demonstrated the effectiveness of Co(iPr-MeAMD)₂ against various microbial strains:

  • Bacterial Activity : The complex has shown bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the micromolar range, indicating potent activity .
  • Fungal Activity : Co(iPr-MeAMD)₂ exhibits significant antifungal properties, particularly against Candida albicans and Aspergillus fumigatus. Studies reported growth inhibition rates exceeding 80% for these strains .

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various cobalt(II) complexes, including Co(iPr-MeAMD)₂, against Candida albicans. The complex demonstrated a high degree of growth inhibition (over 90%) in vitro, suggesting its potential as an antifungal agent .

Study 2: Interaction with DNA

Research focused on the interaction of Co(iPr-MeAMD)₂ with calf thymus DNA revealed strong binding capabilities through intercalation. The study utilized UV-Vis spectroscopy to confirm this interaction, which is believed to contribute to its antimicrobial properties .

Study 3: Antioxidant Properties

The antioxidant capacity of Co(iPr-MeAMD)₂ was assessed using DPPH radical scavenging assays. The results indicated that the complex exhibited significantly higher antioxidant activity compared to free ligands, highlighting its potential in mitigating oxidative stress-related diseases .

Comparative Biological Activity Table

CompoundAntibacterial ActivityAntifungal ActivityAntioxidant Activity
Bis(N,N'-di-i-propylacetamidinato)cobalt(II)MIC ~ 5-10 µM against E. coli>90% inhibition of C. albicansHigh scavenging ability
Other Cobalt(II) ComplexesVaries (10-50 µM range)Moderate (60-80%)Moderate

Q & A

Q. How can the synthesis of Bis(N,N'-di-i-propylacetamidinato)cobalt(II) be optimized for reproducibility in academic settings?

Answer: Reproducibility hinges on precise control of stoichiometric ratios, solvent purity, and reaction temperature. A systematic approach involves iterative testing of ligand-to-metal ratios (e.g., 2:1 for amidinate ligands) and inert-atmosphere techniques (e.g., Schlenk line or glovebox). Documenting deviations in crystallinity or yield via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) can identify critical variables . Calorimetric studies under varying conditions (e.g., THF vs. toluene) further refine protocols.

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of Bis(N,N'-di-i-propylacetamidinato)cobalt(II)?

Answer: UV-Vis spectroscopy identifies d-d transitions (400–800 nm range) linked to Co(II)’s octahedral geometry. Electron paramagnetic resonance (EPR) quantifies paramagnetic behavior (g-values ~2.0–2.3) and spin states. Pair these with X-ray absorption near-edge structure (XANES) to probe oxidation states and ligand-field splitting. Cross-validate results with density functional theory (DFT) simulations to resolve ambiguities in peak assignments .

Q. How do solvent choice and reaction conditions influence the catalytic activity of Bis(N,N'-di-i-propylacetamidinato)cobalt(II) in cross-coupling reactions?

Answer: Polar aprotic solvents (e.g., DMF) enhance solubility but may destabilize Co(II) centers. Kinetic studies under controlled O₂/moisture levels (via gas manifolds) isolate solvent effects. Use Arrhenius plots to correlate dielectric constants with turnover frequencies. Compare with non-polar solvents (e.g., hexane) to assess steric vs. electronic contributions to catalytic cycles .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported magnetic properties of Bis(N,N'-di-i-propylacetamidinato)cobalt(II) across different studies?

Answer: Contradictions often arise from differences in ligand conformation or crystal packing. Apply magnetometry (SQUID) to measure μeff across temperatures (2–300 K) and compare with single-crystal XRD data. If μeff deviates from spin-only values (e.g., 3.87 μB), consider spin-orbit coupling or ligand-field distortions. Cross-reference with computational models (CASSCF) to isolate electronic vs. structural factors .

Q. What computational modeling approaches align with experimental data to elucidate the reaction pathways of Bis(N,N'-di-i-propylacetamidinato)cobalt(II)?

Answer: Hybrid QM/MM methods (e.g., B3LYP-D3/def2-TZVP) model ligand substitution kinetics and transition states. Validate against kinetic isotope effects (KIEs) and Eyring parameters from stopped-flow experiments. For redox-active pathways, use broken-symmetry DFT to map potential energy surfaces (PES) and compare with cyclic voltammetry (ΔE1/2) .

Q. How can researchers design experiments to distinguish between inner-sphere and outer-sphere mechanisms in Co(II)-mediated catalysis?

Answer: Employ isotopic labeling (e.g., <sup>18</sup>O in ligands) and track incorporation via mass spectrometry. For inner-sphere pathways, ligand substitution rates (ksub) correlate linearly with substrate concentration. Use sterically hindered substrates (e.g., 2,6-lutidine) to suppress outer-sphere electron transfer. Electrochemical impedance spectroscopy (EIS) further differentiates charge-transfer resistances .

Methodological Frameworks for Experimental Design

Q. How can the PICOT framework be adapted to structure research on Bis(N,N'-di-i-propylacetamidinato)cobalt(II)?

Answer:

  • P (Population): Co(II) complexes in catalytic systems.
  • I (Intervention): Variation of ligand substituents (e.g., i-propyl vs. tert-butyl).
  • C (Comparison): Benchmark against Pd-based catalysts.
  • O (Outcome): Turnover number (TON) and enantiomeric excess (ee).
  • T (Time): Reaction half-life under thermal stress.
    This framework ensures alignment with gaps in literature, such as durability in C–H activation .

Q. What strategies mitigate bias when analyzing contradictory data on Co(II)-ligand bond dissociation energies?

Answer: Triangulate calorimetric data (ΔHdiss) with computational (MP2) and spectroscopic (IR/Raman) results. Apply Bland-Altman plots to quantify systematic errors between methods. Transparently report outliers and refine protocols using peer-review feedback loops .

Data Reliability and Synthesis

Q. How should researchers evaluate the reliability of historical data on Bis(N,N'-di-i-propylacetamidinato)cobalt(II) in open-source databases?

Answer: Cross-check reported crystallographic parameters (CCDC entries) against IUCr validation tools. For magnetic data, verify SQUID calibration protocols (e.g., Gd2(SO4)3 standards). Prioritize studies with raw data repositories (e.g., Zenodo) for independent reanalysis .

Q. What statistical methods are appropriate for synthesizing heterogeneous catalytic performance data?

Answer: Meta-regression models (random-effects) account for inter-study variance in TON or ee. Use funnel plots to detect publication bias. Cluster analysis groups catalysts by ligand denticity or solvent polarity, revealing trends obscured in individual studies .

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